molecular formula C13H11ClN4O B276589 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine

Cat. No. B276589
M. Wt: 274.7 g/mol
InChI Key: DUDROUALFOUMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has a wide range of biological activities.

Scientific Research Applications

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields. It has been reported to exhibit significant antibacterial, antifungal, and antitumor activities. Moreover, this compound has been found to possess potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of novel therapeutic agents.

Mechanism Of Action

The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and pain. Moreover, this compound has been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, which may have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine is its potent biological activity, which makes it a valuable tool for studying various cellular processes. Moreover, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine. One potential direction is the development of novel therapeutic agents based on this compound. For instance, it may be possible to modify the structure of this compound to enhance its potency or reduce its toxicity. Another potential direction is the investigation of the mechanism of action of this compound, which may provide insights into the development of new drugs. Additionally, this compound may have applications in the field of agriculture, as it has been reported to exhibit significant antifungal activity.

Synthesis Methods

The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 5-(3-chlorophenyl)furan-2-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product.

properties

Product Name

N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine

Molecular Formula

C13H11ClN4O

Molecular Weight

274.7 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11ClN4O/c14-11-3-1-2-10(6-11)13-5-4-12(19-13)7-17-18-8-15-16-9-18/h1-6,8-9,17H,7H2

InChI Key

DUDROUALFOUMNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C=NN=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C=NN=C3

Origin of Product

United States

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